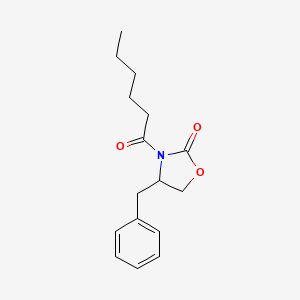
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl group and the hexanoyl side chain contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(S)−4−Benzyl−2−oxazolidinone+Hexanoylchloride→(S)−4−Benzyl−3−hexanoyloxazolidin−2−one+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hexanoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers.
Comparison with Similar Compounds
- (S)-4-Benzyl-2-oxazolidinone
- (S)-4-Isopropyl-3-hexanoyloxazolidin-2-one
- (S)-4-Benzyl-3-butanoyloxazolidin-2-one
Comparison: Compared to its analogs, (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE offers unique advantages in terms of reactivity and selectivity. The presence of the benzyl group enhances its stability and makes it a more effective chiral auxiliary. Additionally, the hexanoyl side chain provides steric hindrance, which can improve the selectivity of the reactions it undergoes.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3 |
InChI Key |
MRMYNRJBNYQKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













